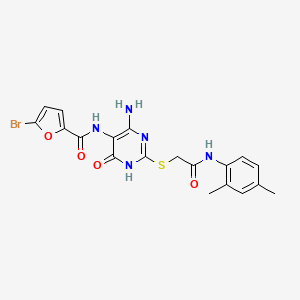
N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H18BrN5O4S and its molecular weight is 492.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide is a complex organic compound that exhibits a variety of biological activities. Its structure includes multiple functional groups, which contribute to its pharmacological potential. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20BrN5O3S, with a molecular weight of 485.36 g/mol. The compound features a pyrimidine ring , which is known for its significant role in various biological activities, including antimicrobial and anticancer effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit notable biological activities:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antibacterial and antifungal properties. For instance, derivatives with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Antitumor Properties : The presence of the pyrimidine nucleus in this compound suggests potential anticancer activity. Various pyrimidine derivatives have been reported to inhibit tumor cell proliferation in vitro and in vivo .
- Mechanism of Action : The biological activity is often attributed to the ability of these compounds to interact with specific biological targets, including enzymes involved in nucleic acid synthesis and cell division .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives against E. coli and S. aureus. The results indicated that certain modifications in the structure significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 30 µg/mL to 80 µg/mL for effective compounds .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 30 |
| N-(4-amino...) | S. aureus | 40 |
Case Study 2: Anticancer Activity
In another study, a series of pyrimidine derivatives were tested for their anticancer properties against HeLa cells. The compound exhibited significant cytotoxicity with an IC50 value of 25 µM, indicating its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 30 |
| N-(4-amino...) | HeLa | 25 |
Structure-Activity Relationship (SAR)
The Structure-Activity Relationship (SAR) studies reveal that substitutions on the pyrimidine ring and the presence of halogen atoms significantly influence biological activity. For example, compounds with electron-withdrawing groups tend to exhibit enhanced antimicrobial properties .
Propiedades
IUPAC Name |
N-[4-amino-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O4S/c1-9-3-4-11(10(2)7-9)22-14(26)8-30-19-24-16(21)15(18(28)25-19)23-17(27)12-5-6-13(20)29-12/h3-7H,8H2,1-2H3,(H,22,26)(H,23,27)(H3,21,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEYAQNVSLRMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














